molecular formula C19H22 B14298360 9H-Fluorene, 9,9-dipropyl- CAS No. 112026-74-1

9H-Fluorene, 9,9-dipropyl-

Cat. No.: B14298360
CAS No.: 112026-74-1
M. Wt: 250.4 g/mol
InChI Key: NRCMOYWFXMNDIO-UHFFFAOYSA-N
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Description

9H-Fluorene, 9,9-dipropyl-: is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two propyl groups at the 9th position of the fluorene structure. Fluorene itself is known for its stability, solubility in organic solvents, and fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9H-Fluorene, 9,9-dipropyl- typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 9H-Fluorene, 9,9-dipropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 9H-Fluorene, 9,9-dipropyl- is used as a precursor in the synthesis of various organic compounds. Its derivatives are employed in the development of high-performance polymers and materials for optoelectronic devices .

Biology: In biological research, fluorene derivatives are used as fluorescent probes due to their strong fluorescence properties. They are also studied for their potential use in drug delivery systems .

Medicine: Fluorene derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. Their stability and low toxicity make them suitable candidates for drug design .

Industry: In the industrial sector, 9H-Fluorene, 9,9-dipropyl- is used in the production of dyes, pigments, and high-performance plastics. Its derivatives are also utilized in the manufacture of electronic components .

Mechanism of Action

The mechanism of action of 9H-Fluorene, 9,9-dipropyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. It can also interact with proteins and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but its lipophilicity suggests it can readily penetrate cell membranes .

Comparison with Similar Compounds

Uniqueness: 9H-Fluorene, 9,9-dipropyl- is unique due to the presence of two propyl groups at the 9th position, which significantly alters its chemical and physical properties. This substitution enhances its solubility in organic solvents and modifies its reactivity compared to other fluorene derivatives .

Properties

IUPAC Name

9,9-dipropylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCMOYWFXMNDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444548
Record name 9H-Fluorene, 9,9-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112026-74-1
Record name 9H-Fluorene, 9,9-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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